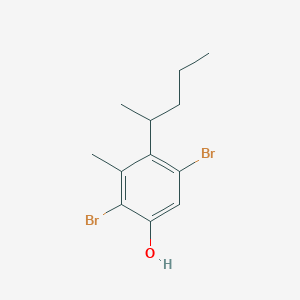
2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its bromine substitutions at the 2 and 5 positions, a methyl group at the 3 position, and a pentan-2-yl group at the 4 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol typically involves the bromination of 3-methyl-4-(pentan-2-yl)phenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 3-methyl-4-(pentan-2-yl)phenol.
Scientific Research Applications
2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol involves its interaction with biological molecules. The bromine atoms and phenolic hydroxyl group play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological activity. The molecular targets and pathways involved include enzymes and receptors that interact with the phenolic hydroxyl group and bromine atoms.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3-methylphenol
- 2,5-Dibromo-4-methylphenol
- 2,5-Dibromo-3-ethylphenol
Uniqueness
2,5-Dibromo-3-methyl-4-(pentan-2-yl)phenol is unique due to the presence of the pentan-2-yl group at the 4 position, which imparts distinct chemical and physical properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62621-93-6 |
|---|---|
Molecular Formula |
C12H16Br2O |
Molecular Weight |
336.06 g/mol |
IUPAC Name |
2,5-dibromo-3-methyl-4-pentan-2-ylphenol |
InChI |
InChI=1S/C12H16Br2O/c1-4-5-7(2)11-8(3)12(14)10(15)6-9(11)13/h6-7,15H,4-5H2,1-3H3 |
InChI Key |
GSJZWNFJEHSSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C(C=C(C(=C1C)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


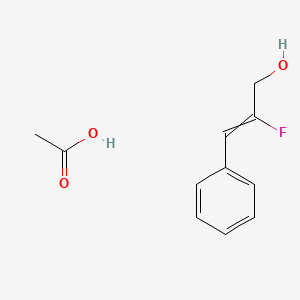
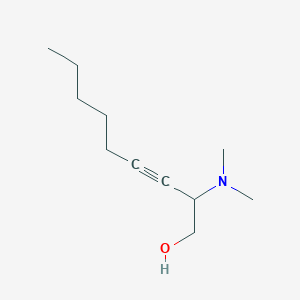
![N~1~-Methyl-N~1~-phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14530855.png)
![Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14530857.png)
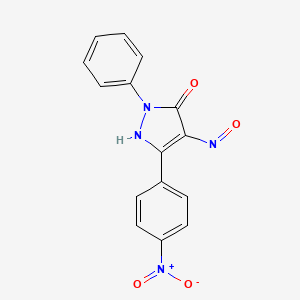
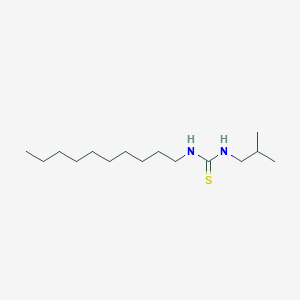
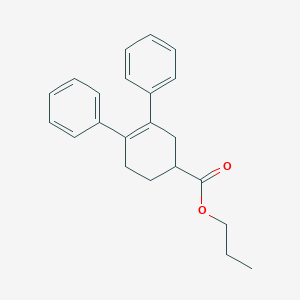
![2,2'-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol)](/img/structure/B14530876.png)
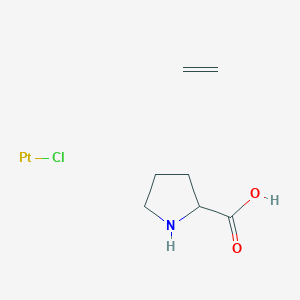
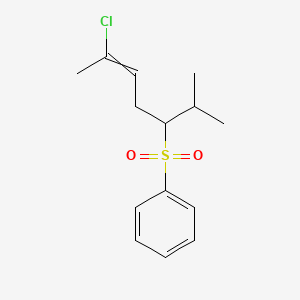
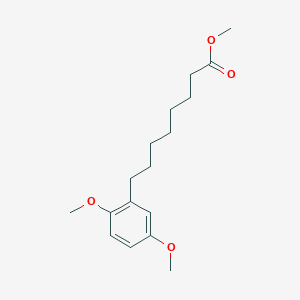
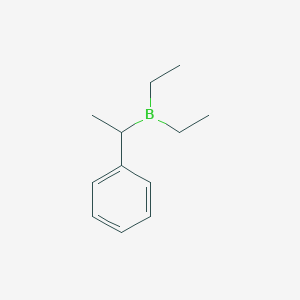
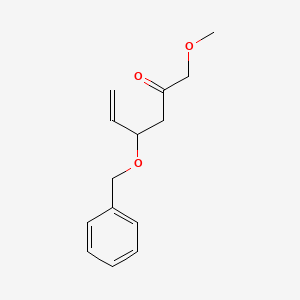
![4-[3-(4-Bromophenyl)acryloyl]benzoic acid](/img/structure/B14530907.png)
